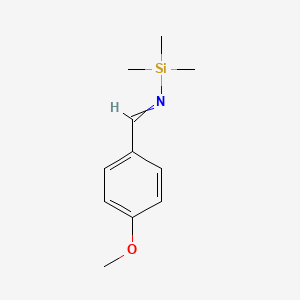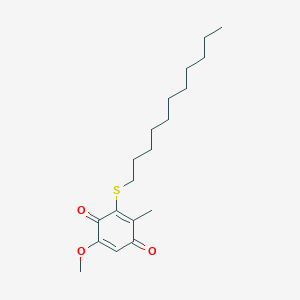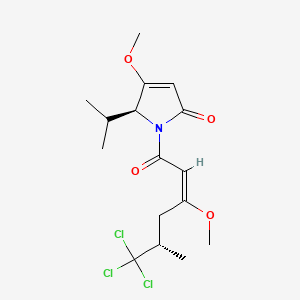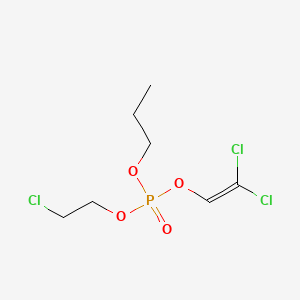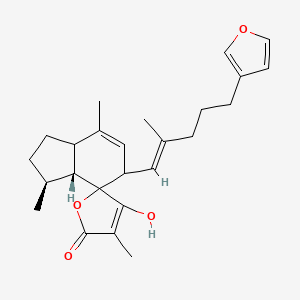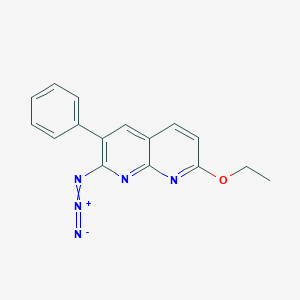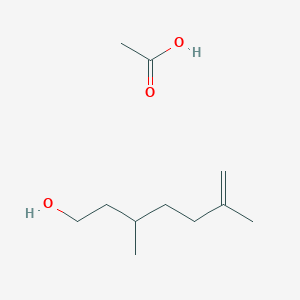
Acetic acid;3,6-dimethylhept-6-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3,6-dimethylhept-6-en-1-ol is a chemical compound with the molecular formula C11H22O3. It is known for its unique structure, which includes both an acetic acid moiety and a 3,6-dimethylhept-6-en-1-ol group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,6-dimethylhept-6-en-1-ol typically involves the esterification of acetic acid with 3,6-dimethylhept-6-en-1-ol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3,6-dimethylhept-6-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
Acetic acid;3,6-dimethylhept-6-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid;3,6-dimethylhept-6-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylhept-6-en-1-ol: Similar in structure but lacks the acetic acid moiety.
Cycloalkanes: Compounds like cyclohexane and cyclopentane share similar hydrocarbon backbones but differ in functional groups
Uniqueness
Acetic acid;3,6-dimethylhept-6-en-1-ol is unique due to its combination of an acetic acid group and a 3,6-dimethylhept-6-en-1-ol moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Properties
CAS No. |
62994-75-6 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
acetic acid;3,6-dimethylhept-6-en-1-ol |
InChI |
InChI=1S/C9H18O.C2H4O2/c1-8(2)4-5-9(3)6-7-10;1-2(3)4/h9-10H,1,4-7H2,2-3H3;1H3,(H,3,4) |
InChI Key |
HGWLQLYGWRQBHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=C)C)CCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide](/img/structure/B14507732.png)
![1-[(3-Aminopropyl)amino]heptadecan-2-OL](/img/structure/B14507740.png)
![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)
![2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione](/img/structure/B14507755.png)
